molecular formula C19H12ClNOS2 B10888963 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(naphthalen-2-yl)ethanone

Cat. No.: B10888963
M. Wt: 369.9 g/mol
InChI Key: YEWKMNMLFMMWHB-UHFFFAOYSA-N
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Description

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-naphthyl)-1-ethanone is a complex organic compound that features a benzothiazole ring substituted with a chlorine atom and a naphthyl group

Preparation Methods

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-naphthyl)-1-ethanone typically involves multiple steps. One common method includes the reaction of 5-chloro-2-aminobenzenethiol with 2-naphthyl ketone under specific conditions. The reaction may require catalysts such as sodium metabisulfite (Na₂S₂O₅) and solvents like ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiols or other reduced forms.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-naphthyl)-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-naphthyl)-1-ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival and replication . The compound binds to the active sites of these enzymes, blocking their activity and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

The uniqueness of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-naphthyl)-1-ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H12ClNOS2

Molecular Weight

369.9 g/mol

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-naphthalen-2-ylethanone

InChI

InChI=1S/C19H12ClNOS2/c20-15-7-8-18-16(10-15)21-19(24-18)23-11-17(22)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2

InChI Key

YEWKMNMLFMMWHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=C(S3)C=CC(=C4)Cl

Origin of Product

United States

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